molecular formula C13H8FNO B6372933 5-(4-Cyanophenyl)-3-fluorophenol, 95% CAS No. 1261895-40-2

5-(4-Cyanophenyl)-3-fluorophenol, 95%

Cat. No.: B6372933
CAS No.: 1261895-40-2
M. Wt: 213.21 g/mol
InChI Key: GCIJVHXVXLZSCY-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-3-fluorophenol, also known as 2-Cyano-5-fluorophenol (2-CFP), is an organic compound that is part of the phenol family. It is a white, crystalline solid with a melting point of 111-112°C and a boiling point of 270°C. 2-CFP is soluble in water, alcohol, and ether, making it a useful reagent in organic synthesis. It is also used in a variety of scientific research applications, including biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-CFP is not fully understood. However, it is known that 2-CFP interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. It is also known that 2-CFP can interact with proteins, which may lead to changes in their structure and function. Furthermore, 2-CFP can interact with cell membranes, which may lead to changes in their structure and dynamics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CFP are not fully understood. However, it is known that 2-CFP can interact with cytochrome P450 enzymes, which may lead to changes in the metabolism of drugs and xenobiotics. In addition, 2-CFP can interact with proteins, which may lead to changes in their structure and function. Furthermore, 2-CFP can interact with cell membranes, which may lead to changes in their structure and dynamics.

Advantages and Limitations for Lab Experiments

2-CFP has several advantages for lab experiments. It is soluble in water, alcohol, and ether, making it a useful reagent in organic synthesis. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using 2-CFP in lab experiments. For example, it is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for 2-CFP research. For example, further research could be done to better understand the mechanism of action of 2-CFP and its effects on biochemical and physiological processes. In addition, more research could be done to explore the potential applications of 2-CFP in drug metabolism, protein structure and function, and cell membrane structure and dynamics. Finally, further research could be done to improve the synthesis method of 2-CFP and to develop new methods for its synthesis.

Synthesis Methods

2-CFP can be synthesized by various methods, including the reaction of 4-cyanophenol with fluoroboric acid, the reaction of 4-cyanophenol with fluorosulfonic acid, and the reaction of 4-cyanophenol with potassium fluoride. The reaction of 4-cyanophenol with fluoroboric acid is the most common and efficient method. In this reaction, 4-cyanophenol is reacted with fluoroboric acid in aqueous solution, which yields 2-CFP as the major product.

Scientific Research Applications

2-CFP is widely used in scientific research applications. It is used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. 2-CFP is also used as a fluorescent probe for the detection of reactive oxygen species, as well as for the detection of nitric oxide. In addition, 2-CFP has been used to study the structure and function of proteins, as well as to study the structure and dynamics of cell membranes.

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJVHXVXLZSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684108
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-40-2
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-fluoro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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